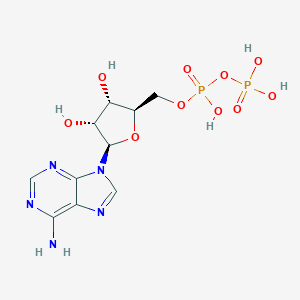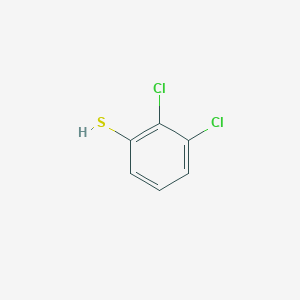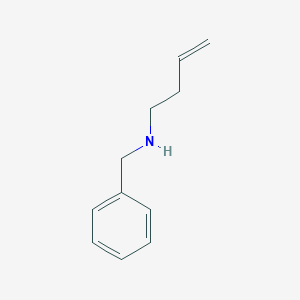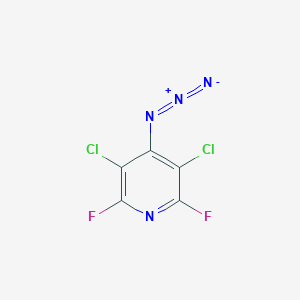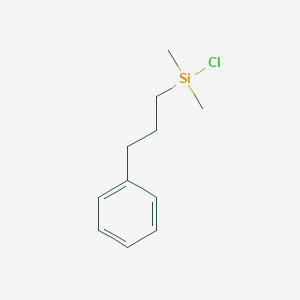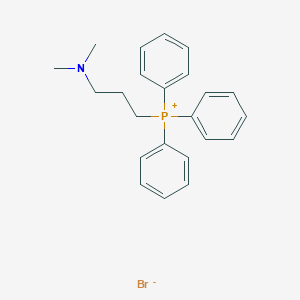
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as MCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is not fully understood, but it has been suggested that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. Additionally, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of pro-inflammatory cytokine production, and the protection of neurons against oxidative stress and excitotoxicity. Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. However, one limitation of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
For Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- research include further elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, the use of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other therapeutic agents may enhance its efficacy and broaden its therapeutic applications.
Méthodes De Synthèse
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through a multi-step process that involves the reaction of 2-morpholinoethylamine with 1,3,6-cycloheptatrien-1-one, followed by the addition of 4-chloro-5-nitro-2-methylbenzenesulfonyl chloride and reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to obtain Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-.
Applications De Recherche Scientifique
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Inflammation research has demonstrated that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Propriétés
Numéro CAS |
18189-55-4 |
|---|---|
Formule moléculaire |
C15H21N3O3 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
N-[4-(2-morpholin-4-ylethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)17-13-2-4-14(15(20)5-3-13)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,20)(H,17,19) |
Clé InChI |
GHBHPRNDCVLMOU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2 |
SMILES canonique |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2 |
Autres numéros CAS |
18189-55-4 |
Synonymes |
N-[4-[(2-Morpholinoethyl)amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



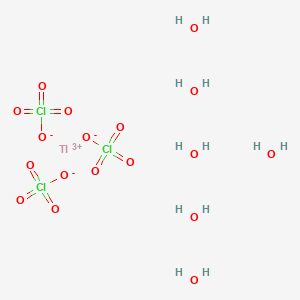

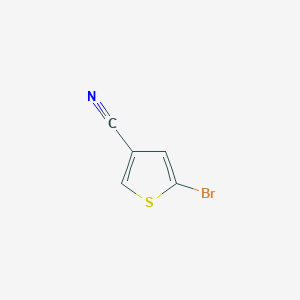

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
